molecular formula C12H18NO3+ B1211835 4-Hydroxybenzoylcholine CAS No. 5094-31-5

4-Hydroxybenzoylcholine

Cat. No.: B1211835
CAS No.: 5094-31-5
M. Wt: 224.28 g/mol
InChI Key: BAPAICNRGIBFJT-UHFFFAOYSA-O
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Description

4-Hydroxybenzoylcholine is a chemical compound with the molecular formula C12H18NO3. It consists of a 4-hydroxybenzoic acid moiety linked to a choline molecule. This compound is known for its crystalline nature, typically appearing as white or light yellow crystals. It is soluble in water and alcohol-based solvents and exhibits strong acidic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzoylcholine typically begins with the reaction between choline and 4-hydroxybenzoic acid. The reaction conditions involve the use of appropriate solvents and catalysts to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The reactants, choline and 4-hydroxybenzoic acid, are mixed in a reactor with a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is isolated through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzoylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxybenzoylcholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxybenzoylcholine involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 4-hydroxybenzoic acid and choline. The released choline can act as a neurotransmitter, influencing various physiological processes. The hydroxybenzoic acid moiety can participate in redox reactions, affecting cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxybenzoylcholine is unique due to the presence of both the hydroxybenzoic acid and choline moieties. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-(4-hydroxybenzoyl)oxyethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(2,3)8-9-16-12(15)10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPAICNRGIBFJT-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198970
Record name 4-Hydroxybenzoylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5094-31-5
Record name p-Hydroxybenzoylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5094-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzoylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxybenzoylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxybenzoylcholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/794QT4G4B2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (4-Hydroxybenzoyl)choline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029559
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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